REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.II.O=[C:13]([CH:15]=[C:16]([CH3:18])[CH3:17])[CH3:14]>>[CH3:1][O:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][CH:4]=1)[NH:9][C:16]([CH3:18])([CH3:17])[CH:15]=[C:13]2[CH3:14]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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COC1=CC=C(C=C1)N
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Name
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Quantity
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1.7 g
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Type
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reactant
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Smiles
|
II
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Name
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Quantity
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25 mL
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Type
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reactant
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Smiles
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O=C(C)C=C(C)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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COC=1C=C2C(=CC(NC2=CC1)(C)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |